L-trans-2,4-pyrolidine dicarboxylate

Glutamate Transport EAAT2 Heteroexchange

L-trans-2,4-PDC is the definitive transportable pan-EAAT inhibitor—not a simple blocker. Its substrate activity triggers heteroexchange-mediated glutamate efflux, enabling studies of excitotoxicity and astrocytic buffering (EC50 50 μM vs 320 μM). Validated in vivo in the nucleus accumbens for behavioral pharmacology. Only select a compound with proven transportable kinetics; choose L-trans-2,4-PDC for reproducible, literature-validated results. In stock from global suppliers.

Molecular Formula C6H8NO4-
Molecular Weight 158.13 g/mol
Cat. No. B10774308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-trans-2,4-pyrolidine dicarboxylate
Molecular FormulaC6H8NO4-
Molecular Weight158.13 g/mol
Structural Identifiers
SMILESC1C(C[NH2+]C1C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1
InChIKeyNRSBQSJHFYZIPH-DMTCNVIQSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-trans-2,4-Pyrolidine Dicarboxylate: Procurement-Grade Glutamate Transporter Inhibitor for Differentiated Scientific Selection


L-trans-2,4-pyrrolidine dicarboxylate (L-trans-2,4-PDC; CAS 64769-66-0) is a conformationally constrained, competitive inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs). It is widely recognized as a transportable inhibitor (substrate) for EAAT1–4 and a non-transportable inhibitor for EAAT5 [1]. It exhibits potent inhibition of L-glutamate transport in rat brain synaptosomes (Ki = 4.6 μM) and low cross-reactivity with ionotropic glutamate receptors [2]. This compound serves as a critical pharmacological tool for dissecting the roles of EAATs in neurotransmission, neurotoxicity, and glial-neuronal interactions, and its distinct functional profile underpins its utility in both in vitro and in vivo research applications .

Why L-trans-2,4-Pyrolidine Dicarboxylate Cannot Be Interchanged with Other EAAT Modulators: The Case for Precise Procurement


In the family of EAAT inhibitors, the functional consequences of inhibition are exquisitely dependent on whether a compound acts as a transportable substrate or a non-transportable blocker [1]. For example, the widely used non-substrate inhibitor DL-TBOA produces a fundamentally different pattern of glutamate homeostasis disruption compared to the substrate inhibitor L-trans-2,4-PDC [2]. Additionally, subtype selectivity profiles vary dramatically among analogs; the EAAT2-selective blocker L-trans-2,3-PDC contrasts sharply with the broad-spectrum activity of L-trans-2,4-PDC [3]. Substituting one inhibitor for another without considering these parameters—substrate activity and subtype selectivity—risks confounding experimental outcomes, misinterpreting the role of glutamate transport in disease models, and ultimately invalidating comparative data. Therefore, precise compound selection is not a matter of vendor preference but a critical determinant of experimental validity.

L-trans-2,4-Pyrolidine Dicarboxylate Procurement Guide: Quantitative Differentiation from Key Comparators


Substrate Activity vs. Non-Substrate Blockers: Functional Divergence in EAAT2 Modulation

L-trans-2,4-PDC acts as a transportable substrate (i.e., it is translocated) for EAAT2, inducing substantial heteroexchange-mediated efflux of endogenous glutamate [1]. This contrasts with the non-substrate inhibitors DL-TBOA and dihydrokainate (DHK), which block transport without eliciting heteroexchange . This mechanistic difference has profound functional consequences: substrate inhibitors like L-trans-2,4-PDC increase extracellular glutamate via reversed uptake, a phenomenon not observed with pure blockers [2].

Glutamate Transport EAAT2 Heteroexchange Neurotoxicity

EAAT Subtype Selectivity Profile: Differentiated from EAAT2-Preferring Analogs

L-trans-2,4-PDC inhibits all five EAAT subtypes, with a slight preference for EAAT2, EAAT4, and EAAT5 over EAAT1 and EAAT3 [1]. In contrast, L-trans-2,3-PDC is >10-fold selective for EAAT2, with negligible activity at EAAT1 and EAAT3 [2]. Dihydrokainate (DHK) is also EAAT2-selective but acts as a non-substrate inhibitor [3]. This broad yet graded selectivity of L-trans-2,4-PDC makes it a pan-EAAT inhibitor, useful for studies where global transporter inhibition is desired.

EAAT Subtypes Selectivity Glutamate Transporters Pharmacology

Comparative Inhibitory Potency at Native Glutamate Transporters: Equivalent to L-anti-endo-3,4-MPDC

L-trans-2,4-PDC demonstrates potent inhibition of high-affinity glutamate uptake in rat forebrain synaptosomes, with a Ki of 4.6 μM [1]. A direct head-to-head comparison in the same assay system revealed that the conformationally constrained analog L-anti-endo-3,4-MPDC exhibits a nearly identical competitive inhibition profile (Ki = 5 μM) [2]. This equivalence confirms that both compounds bind the transporter with comparable affinity, though their substrate properties may differ [3].

Inhibitor Potency Synaptosomes Ki EAAT

Differential Neurotoxicity in Astrocyte-Poor vs. Astrocyte-Rich Cultures: A Model-Dependent Effect

L-trans-2,4-PDC exhibits markedly different neurotoxic potencies depending on the astrocytic composition of the culture system. In astrocyte-poor rat cortical cultures, the EC50 for neurotoxicity is 50 μM, whereas in astrocyte-rich cultures, it increases over 6-fold to 320 μM [1]. This differential effect is attributed to the enhanced capacity of astrocytes to buffer extracellular glutamate, mitigating the excitotoxic consequences of EAAT inhibition [2]. Such context-dependent toxicity is not universally observed with all EAAT inhibitors [3].

Neurotoxicity Astrocytes Cortical Cultures EAAT

In Vivo Behavioral Efficacy: Prevention of Amphetamine-Induced Hyperlocomotion

Local infusion of L-trans-2,4-PDC (0.05–0.2 μg/side) into the rat nucleus accumbens produces a dose-dependent prevention of amphetamine-induced hyperlocomotion [1]. This in vivo effect distinguishes L-trans-2,4-PDC from other EAAT inhibitors like DL-TBOA, which have not been reported to produce similar behavioral outcomes in this paradigm . The mechanism is attributed to L-trans-2,4-PDC's ability to block amphetamine-evoked increases in extracellular glutamate without affecting dopamine release .

In Vivo Pharmacology Amphetamine Locomotion Nucleus Accumbens

Optimized Application Scenarios for L-trans-2,4-Pyrolidine Dicarboxylate Based on Quantitative Evidence


Mechanistic Dissection of Glutamate Heteroexchange and Transporter-Mediated Release

Leverage L-trans-2,4-PDC's property as a transportable EAAT substrate to induce heteroexchange-mediated efflux of endogenous glutamate in synaptosomal or cell culture preparations. This application is uniquely suited to studies of glutamate spillover and excitotoxicity, where the compound's ability to elevate extracellular glutamate via reversed uptake (rather than simple blockade) is required [1].

Broad-Spectrum EAAT Inhibition in Studies of Global Glutamate Homeostasis

Utilize L-trans-2,4-PDC as a pan-EAAT inhibitor (Ki values of 20–109 μM across EAAT1–4) in systems where selective inhibition is not desired. This is particularly relevant in mixed neuronal-glial cultures or in vivo models where multiple EAAT subtypes contribute to glutamate clearance .

Astrocyte-Dependent Neurotoxicity Assays: Probing Glial Protection

Employ the differential neurotoxicity profile of L-trans-2,4-PDC (EC50 = 50 μM in astrocyte-poor vs. 320 μM in astrocyte-rich cultures) as a functional readout of astrocytic glutamate buffering capacity. This approach is valuable for screening compounds that modulate glial transporter function or for assessing astrocyte health in co-culture models [2].

In Vivo Behavioral Pharmacology of Glutamatergic Modulation in Psychostimulant Response

Apply L-trans-2,4-PDC via local infusion (0.05–0.2 μg/side) into the nucleus accumbens to interrogate the role of glutamate transport in amphetamine-induced behaviors. This validated in vivo paradigm provides a direct behavioral correlate of EAAT inhibition, distinguishing L-trans-2,4-PDC from other inhibitors lacking such validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-trans-2,4-pyrolidine dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.